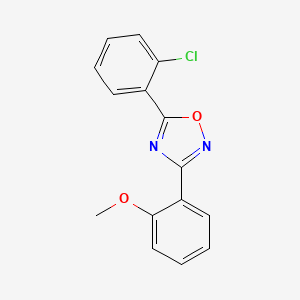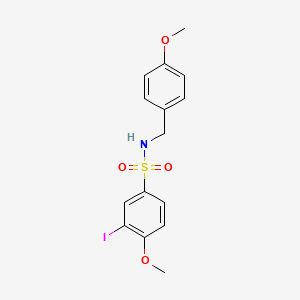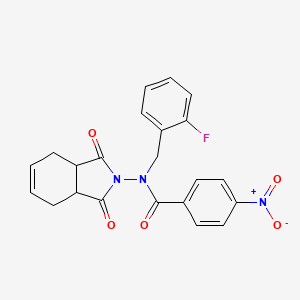![molecular formula C21H23ClN2O2 B4227643 3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide](/img/structure/B4227643.png)
3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide
説明
3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide, also known as CCI-779, is a chemical compound that has been extensively studied in scientific research. It belongs to a class of drugs called mTOR inhibitors, which are used to treat various types of cancer. CCI-779 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide works by inhibiting the mTOR pathway, which is a key regulator of cell growth and proliferation. The mTOR pathway is activated in many types of cancer, leading to uncontrolled cell growth and proliferation. By inhibiting this pathway, 3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide can prevent cancer cells from dividing and growing. In addition, 3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide has been shown to have several biochemical and physiological effects. It can inhibit the activity of the mTOR pathway, leading to decreased cell growth and proliferation. In addition, 3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide can induce apoptosis, or programmed cell death, in cancer cells. 3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
実験室実験の利点と制限
3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide has several advantages for lab experiments. It has been extensively studied in preclinical models and has shown promising results in various types of cancer. In addition, 3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide has a well-defined mechanism of action, which makes it easier to study. However, 3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide also has some limitations. It can be difficult to obtain pure 3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide for lab experiments, and the synthesis process can be time-consuming and expensive. In addition, 3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide has not been extensively studied in clinical trials, so its efficacy and safety in humans are not fully understood.
将来の方向性
There are several future directions for research on 3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide. One area of interest is the development of new formulations of 3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide that can improve its efficacy and safety. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to 3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide. In addition, there is ongoing research on the combination of 3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide with other drugs, such as chemotherapy and immunotherapy, to improve its efficacy. Finally, there is interest in studying the potential of 3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide in other diseases, such as neurodegenerative disorders and autoimmune diseases.
科学的研究の応用
3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide has been extensively studied in scientific research for its potential as an anticancer drug. It has shown efficacy in various types of cancer, including breast cancer, prostate cancer, and renal cell carcinoma. 3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide works by inhibiting the mTOR pathway, which is involved in cell growth and proliferation. By inhibiting this pathway, 3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide can prevent cancer cells from dividing and growing.
特性
IUPAC Name |
3-[[2-(4-chlorophenyl)acetyl]amino]-N-cyclohexylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c22-17-11-9-15(10-12-17)13-20(25)23-19-8-4-5-16(14-19)21(26)24-18-6-2-1-3-7-18/h4-5,8-12,14,18H,1-3,6-7,13H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHIBRXXZJXTIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B4227566.png)

![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(trichloroacetyl)piperazine](/img/structure/B4227582.png)
![5-chloro-1-(4-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4227588.png)
![1-({1-[(4-bromophenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4227591.png)
![4-(2-{[(5-methyl-2-thienyl)methyl]amino}ethyl)benzenesulfonamide hydrochloride](/img/structure/B4227601.png)
![3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile](/img/structure/B4227609.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4227634.png)

![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-fluorobenzamide](/img/structure/B4227649.png)

![4-chloro-N-[4-(cyanomethyl)phenyl]-3-{[(3,5-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B4227669.png)